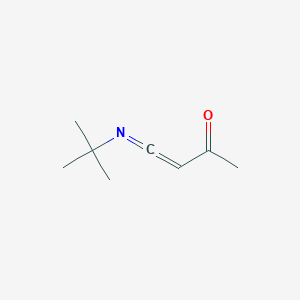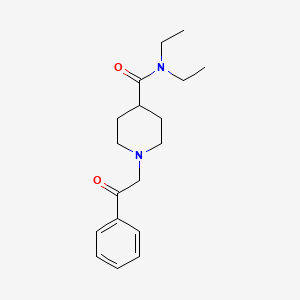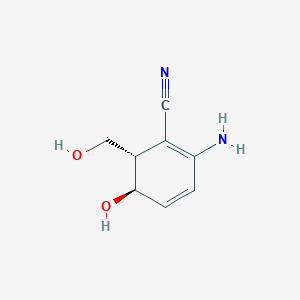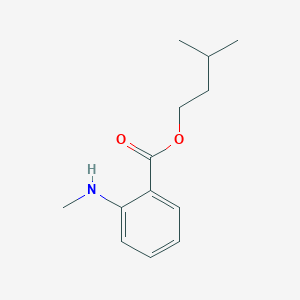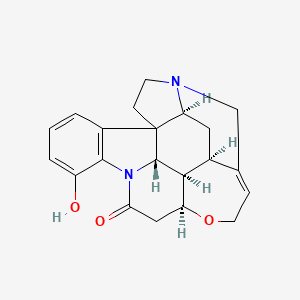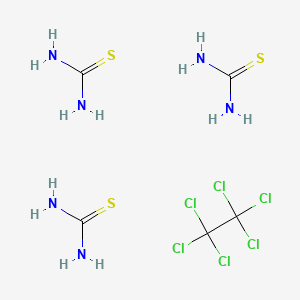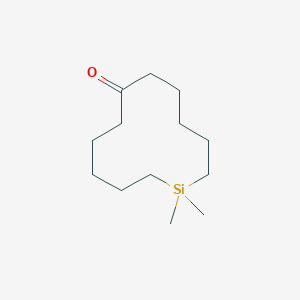
Bromo(dipropyl)thallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(dipropyl)thallane is a chemical compound with the molecular formula C9H19BrTl It is an organothallium compound, which means it contains a carbon-thallium bond Thallium is a heavy metal, and its compounds are known for their toxicity and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bromo(dipropyl)thallane typically involves the reaction of thallium(I) bromide with dipropylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
TlBr+(C3H7)2MgBr→C9H19BrTl+MgBr2
The reaction is usually conducted at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the toxicity of thallium compounds. the synthesis would generally follow similar principles as laboratory methods, with additional safety and scaling considerations.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo(dipropyl)thallane can undergo various types of chemical reactions, including:
Oxidation: The thallium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form thallium(I) species.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can replace the bromine atom.
Major Products
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: Various organothallium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bromo(dipropyl)thallane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds.
Biology: Research into the biological effects of thallium compounds often involves this compound due to its reactivity.
Medicine: While thallium compounds are generally toxic, they are studied for potential therapeutic applications in small, controlled doses.
Industry: The compound’s unique properties make it useful in specialized industrial processes, although its toxicity limits widespread use.
Wirkmechanismus
The mechanism by which bromo(dipropyl)thallane exerts its effects involves the interaction of the thallium center with various molecular targets. Thallium can mimic potassium ions, disrupting cellular processes by interfering with potassium channels and transporters. This disruption can lead to cellular toxicity and is the basis for the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thallium(I) bromide (TlBr)
- Dipropylthallium (C9H19Tl)
Comparison
Bromo(dipropyl)thallane is unique due to the presence of both bromine and dipropyl groups attached to the thallium center. This combination imparts distinct reactivity and properties compared to other thallium compounds. For example, thallium(I) bromide lacks the organic groups, making it less reactive in organic synthesis. Dipropylthallium, on the other hand, does not contain bromine, which limits its reactivity in substitution reactions.
Eigenschaften
CAS-Nummer |
21648-61-3 |
|---|---|
Molekularformel |
C6H14BrTl |
Molekulargewicht |
370.46 g/mol |
IUPAC-Name |
bromo(dipropyl)thallane |
InChI |
InChI=1S/2C3H7.BrH.Tl/c2*1-3-2;;/h2*1,3H2,2H3;1H;/q;;;+1/p-1 |
InChI-Schlüssel |
BGAJATMIXYRELM-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[Tl](CCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


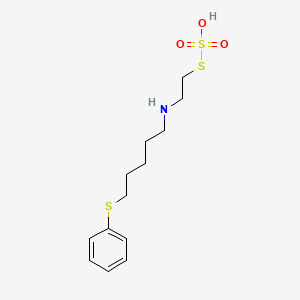
![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
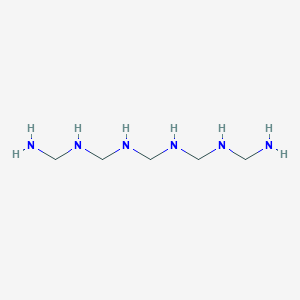
![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)
